
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone is a fluorinated pyridine derivative with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, along with an ethanone group at the 2-position. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2,6-dihydroxypyridine with ethanoyl chloride under appropriate reaction conditions . The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone or carboxylic acid derivative under appropriate conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyridine derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Fluorinated pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its fluorinated structure can enhance the stability and bioavailability of the final products.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom at the 4-position can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxyl group at the 6-position can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various biological processes.
Comparison with Similar Compounds
1-(4-Fluoro-6-hydroxypyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(6-Fluoropyridin-2-yl)ethanone: This compound lacks the hydroxyl group at the 6-position, which can affect its chemical reactivity and biological activity.
1-(5-Fluoro-pyridin-2-yl)-ethanone: This compound has the fluorine atom at the 5-position instead of the 4-position, leading to different electronic and steric effects.
Properties
Molecular Formula |
C7H6FNO2 |
|---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
6-acetyl-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11) |
InChI Key |
JPXIUKCXXQRBQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=O)N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
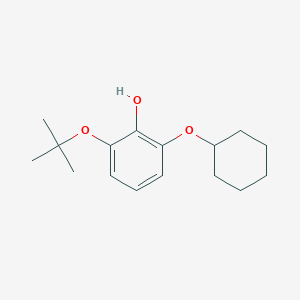
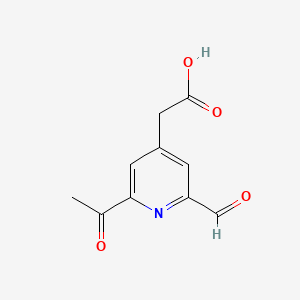

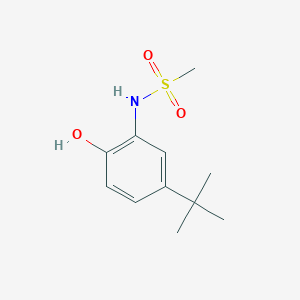
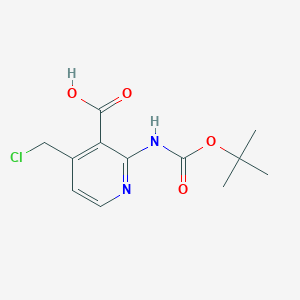

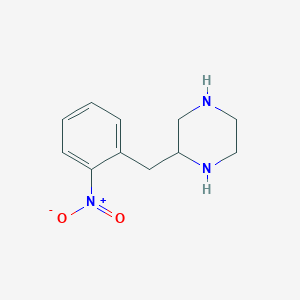


![2-[Methyl(phenylmethoxycarbonyl)amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid](/img/structure/B14850643.png)



